molecular formula C21H28ClF3N4O2 B3916635 N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]

Cat. No. B3916635
M. Wt: 460.9 g/mol
InChI Key: UYVIUZBGDVGTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] is a synthetic compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound is commonly referred to as CFTR(inh)-172, which is an acronym for cystic fibrosis transmembrane conductance regulator inhibitor. CFTR(inh)-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of chloride ion transport across cell membranes.

Mechanism of Action

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has been shown to inhibit the activity of the N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, which leads to a decrease in chloride ion transport across cell membranes. This decrease in chloride ion transport has been shown to improve the function of the respiratory and digestive systems in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has been shown to improve the function of the respiratory and digestive systems in individuals with cystic fibrosis. This improvement is due to the inhibition of the N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] protein, which leads to a decrease in chloride ion transport across cell membranes. This decrease in chloride ion transport results in a decrease in mucus production, which improves lung function and reduces the risk of infection. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has also been shown to improve the function of the digestive system by increasing the absorption of nutrients.

Advantages and Limitations for Lab Experiments

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of the N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] protein, which allows for the precise modulation of chloride ion transport across cell membranes. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 is also stable and easy to handle, which makes it suitable for use in a wide range of laboratory experiments. However, N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has some limitations for use in laboratory experiments. It is a synthetic compound that requires a multi-step synthesis process, which can be time-consuming and expensive. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 is also not suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the use of N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 in scientific research. One potential direction is the development of more potent and selective inhibitors of the N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] protein. This could lead to the development of more effective treatments for cystic fibrosis and other diseases that involve the regulation of chloride ion transport across cell membranes. Another potential direction is the use of N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 in combination with other drugs to improve the efficacy of current treatments for cystic fibrosis. Finally, the use of N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 in the study of other diseases that involve the regulation of chloride ion transport across cell membranes could lead to the development of new therapeutic agents.

Scientific Research Applications

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide](inh)-172 has been extensively studied in scientific research due to its potential as a therapeutic agent for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] protein plays a crucial role in the regulation of chloride ion transport across cell membranes, and mutations in the N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide] gene can lead to the development of cystic fibrosis.

properties

IUPAC Name

N-[2-chloro-3-[(2-piperidin-1-ylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClF3N4O2/c22-20-16(26-18(30)13-28-7-3-1-4-8-28)11-15(21(23,24)25)12-17(20)27-19(31)14-29-9-5-2-6-10-29/h11-12H,1-10,13-14H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVIUZBGDVGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC(=C2Cl)NC(=O)CN3CCCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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